![molecular formula C6H4BrN3 B578371 7-Bromoimidazo[1,2-a]pyrimidine CAS No. 1251033-57-4](/img/structure/B578371.png)
7-Bromoimidazo[1,2-a]pyrimidine
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Overview
Description
7-Bromoimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is typically stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of 7-Bromoimidazo[1,2-a]pyrimidine can be determined using various spectroscopic techniques such as NOESY, HSQC, and HMBC .
Chemical Reactions Analysis
The chemical reactions involving 7-Bromoimidazo[1,2-a]pyrimidine have been studied extensively. The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .
Physical And Chemical Properties Analysis
7-Bromoimidazo[1,2-a]pyrimidine is a solid substance . It is typically stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyrimidine cores, including 7-Bromoimidazo[1,2-a]pyrimidine, have been found to have significant importance in the pharmaceutical industry due to their wide range of pharmacological activities . Specifically, they have been evaluated as potential anticancer agents against breast cancer cells . For instance, derivatives of imidazo[1,2-a]pyrimidine have shown anticancer activity and are being considered for the development of more effective compounds for treating breast cancer .
Anti-inflammatory Pharmaceuticals
Imidazo[1,2-a]pyrimidine-based drugs have been associated with anti-inflammatory activity . This suggests that 7-Bromoimidazo[1,2-a]pyrimidine could potentially be used in the development of new anti-inflammatory drugs .
Anxiolytic Drugs
The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related anxiolytic drugs . This indicates that 7-Bromoimidazo[1,2-a]pyrimidine could be used in the synthesis of new anxiolytic drugs .
Antiviral and Antibacterial Agents
Imidazo[1,2-a]pyrimidine cores have been associated with antiviral and antibacterial activities . This suggests that 7-Bromoimidazo[1,2-a]pyrimidine could potentially be used in the development of new antiviral and antibacterial agents .
Antiprotozoal Agents
Imidazo[1,2-a]pyrimidine cores have also been associated with antiprotozoal activity . This indicates that 7-Bromoimidazo[1,2-a]pyrimidine could be used in the synthesis of new antiprotozoal agents .
Antipsychotic Drugs
Imidazo[1,2-a]pyrimidine cores have been associated with antipsychotic activity . This suggests that 7-Bromoimidazo[1,2-a]pyrimidine could potentially be used in the development of new antipsychotic drugs .
Safety and Hazards
When handling 7-Bromoimidazo[1,2-a]pyrimidine, it is recommended to limit all unnecessary personal contact, wear protective clothing, use it in a well-ventilated area, and avoid contact with incompatible materials . It is also advised to avoid eating, drinking, or smoking when handling this compound .
Future Directions
Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and the focus is now on developing eco-friendly, metal-free direct formation methods . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods .
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPFHNDEOTXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,2-a]pyrimidine | |
CAS RN |
1251033-57-4 |
Source
|
Record name | 7-bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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